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Introduction

Brivanib Alaninate, designated here as BATU, is an investigational L-alanine ester prodrug of
Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular Endothelial
Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine
kinases.[1][2] Developed for oral administration, Brivanib Alaninate is designed to improve the
agueous solubility and oral bioavailability of the parent compound, Brivanib.[3] It has been
under investigation primarily for the treatment of hepatocellular carcinoma (HCC) and other
solid tumors.[4][5] This document provides a comprehensive overview of the pharmacokinetic
profile of Brivanib Alaninate and its active moiety, Brivanib.

Absorption and Bioavailability

Brivanib Alaninate is rapidly and completely converted to its active form, Brivanib, through
hydrolysis in vivo.[1] The prodrug itself is not detected in plasma, indicating an efficient
conversion process.[6] Administration of Brivanib as the alaninate prodrug allows for the use of
completely aqueous vehicles and leads to a significant improvement in oral bioavailability
across preclinical species, with values ranging from 55% to 97%.[4] In patients with advanced
cancers, the absorption of Brivanib administered as Brivanib Alaninate is high, estimated to be
greater than 86%.[6]

Food Effect
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A study in patients with advanced or metastatic solid tumors demonstrated that the
consumption of a high-fat meal has no significant or clinically relevant effect on the
pharmacokinetics of Brivanib.[7]

Distribution

The volume of distribution for Brivanib in humans is expected to be high.[4] Preclinical studies
in rats have shown that Brivanib exhibits good brain penetration, which is consistent with its
high intrinsic permeability and lack of active efflux as determined in Caco-2 cell assays.[4]

Metabolism and Excretion

Brivanib is extensively metabolized, with metabolic clearance being the primary route of
elimination.[1] The primary metabolic pathways include both oxidative and conjugative
metabolism.[1] Unchanged Brivanib is not detected in urine or bile samples.[1]

In humans, following a single oral dose of radiolabeled Brivanib Alaninate, the majority of the
radioactivity is recovered in the feces (81.5%), with a smaller portion in the urine (12.2%),
leading to a total recovery of 93.7%.[6] This indicates that fecal excretion is the predominant
route of elimination for Brivanib-related material.[1][6] Renal excretion of unchanged Brivanib is
minimal.[6]

A noteworthy aspect of Brivanib's metabolism is its potential for metabolic chiral inversion.
Following oral administration of Brivanib Alaninate to rats and monkeys, the enantiomeric
metabolite was a significant circulating component. However, in humans, this enantiomer was
only a minor component, accounting for less than 3% of the AUC relative to Brivanib.[8]

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Brivanib following the
oral administration of Brivanib Alaninate in various species.

Table 1: Preclinical Pharmacokinetic Parameters of
Brivanib
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Dose
. . Oral
] (Brivanib Cmax AUC ] . Referenc
Species . Tmax (h) Bioavaila
Alaninate  (ng/mL) (ng-h/mL) .
bility (%)
)
Not Not Not Not
Mouse N N N N 55 - 97 [4]
Specified Specified Specified Specified
Not Not Not Not
Rat - -~ - » 55-97 [4]
Specified Specified Specified Specified
Not Not Not Not
Dog . . . " 55 -97 [4]
Specified Specified Specified Specified
Not Not Not Not
Monkey 55-97 [4]

Specified Specified Specified Specified

Note: Specific dose and parameter values were not detailed in the provided search results, but
the range of bioavailability was consistently reported.

Table 2: Human Pharmacokinetic Parameters of Brivanib

(Following a single 800 mg oral dose of [14C]Brivanib Alaninate in patients with
advanced/metastatic solid tumors)

Parameter Value Unit Reference

Cmax (geometric

6146 ng/mL [6]
mean)
Tmax (median) 1 h [6]
t1/2 (mean) 13.8 h [6]
CL/F (geometric

14.7 L/h [6]

mean)

Experimental Protocols
In Vitro Metabolic Stability Assessment
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The metabolic stability of Brivanib and Brivanib Alaninate was assessed using in vitro systems.

[4]

o Systems Used: Liver and intestinal fractions, plasma, and Caco-2 cells from various species
(mouse, rat, dog, monkey, and human).[4][9]

o Methodology: The compound is incubated with the biological matrix (e.g., hepatocytes or
microsomes) at a specified concentration. Samples are taken at various time points and the
reaction is quenched (e.g., with acetonitrile). The concentration of the parent compound is
then measured using a validated analytical method, typically LC-MS/MS.[6][10] The rate of
disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic
clearance.[10]

Animal Pharmacokinetic Studies

Pharmacokinetic parameters in preclinical species were determined following single
intravenous or oral doses of both Brivanib and Brivanib Alaninate.[4]

e Animal Models: Studies were conducted in mice, rats, dogs, and monkeys.[6]

e Dosing: Animals received the compound via oral gavage (for oral administration) or
intravenous injection.

o Sample Collection: Blood samples are collected at predetermined time points after dosing.
Common collection sites in rodents include the submandibular vein, orbital venous plexus, or
via cardiac puncture for terminal bleeds.[11]

o Sample Analysis: Plasma is separated from the blood samples, and the concentration of
Brivanib is quantified using a validated LC-MS/MS method.[6][12] Pharmacokinetic
parameters are then calculated from the plasma concentration-time data.

Human Mass Balance Study

A study was conducted in patients with advanced or metastatic solid tumors to evaluate the
mass balance, metabolism, and routes of elimination.[6]

o Study Design: A two-part, open-label study. In Part A, patients received a single oral dose of
800 mg of [14C]Brivanib Alaninate. In Part B, patients received 800 mg of non-radiolabeled
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Brivanib Alaninate daily.[6]

o Sample Collection: Plasma, urine, and feces were collected over a specified period to
measure total radioactivity and the concentration of Brivanib and its metabolites.

o Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Plasma
and urine concentrations of Brivanib were determined by a validated LC-MS/MS method.[6]
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Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

Experimental Workflow for Animal Pharmacokinetic
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Caption: Workflow for a typical preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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